molecular formula C7H13IO2 B1372975 3-(Iodomethyl)-1,1-dimethoxycyclobutane CAS No. 1003013-83-9

3-(Iodomethyl)-1,1-dimethoxycyclobutane

Cat. No.: B1372975
CAS No.: 1003013-83-9
M. Wt: 256.08 g/mol
InChI Key: AGPKIHFLRJRIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Iodomethyl)-1,1-dimethoxycyclobutane is a useful research compound. Its molecular formula is C7H13IO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

3-(Iodomethyl)-1,1-dimethoxycyclobutane and its derivatives have been used in polymer synthesis. For example, 1,1-Dimethyl-1-silacyclobutane was polymerized anionically to create poly(1,1-dimethyl silabutane), a crystalline polymer (Kawahara et al., 2004).

Nucleoside Synthesis

This compound has been used in the synthesis of conformationally locked nucleosides. For instance, 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was used to create nucleosides with a locked conformation, which are potentially useful in medicinal chemistry (Wang, 2000).

Radical Cascade Reactions

It serves as a precursor in radical cascade reactions. For instance, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a related compound, has been utilized to generate functionalized bicyclo[3.3.0]octane derivatives in a smooth and efficient manner (Kitagawa et al., 2002).

Structural Analysis in Organic Chemistry

The gem-dimethyl effect in cyclobutane derivatives, including 1,1-dimethylcyclobutane, a related compound, is a significant concept in organic chemistry. This effect influences cyclization reactions and has been studied through various computational methods (Ringer & Magers, 2007).

Photodimerization Studies

Compounds like 1,3-Dimethyluracil have been studied for their photodimerization properties when coordinated to copper(I), leading to the formation of cyclobutane dimers. This research is important in understanding photochemical reactions in organic molecules (Kunkely & Vogler, 2000).

Properties

IUPAC Name

3-(iodomethyl)-1,1-dimethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKIHFLRJRIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CI)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677506
Record name 3-(Iodomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003013-83-9
Record name 3-(Iodomethyl)-1,1-dimethoxycyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round bottom flask was placed triphenylphosphine (2.42 g, 9.25 mmol) and imidazole (1.26 g, 18.49 mmol) in methylene chloride (20 ml) and it was cooled to 0° C. in an ice bath. To this cooled solution was added iodine (2.35 g, 9.25 mmol). Once the iodine dissolved a solution of (3,3-dimethoxy-cyclobutyl)-methanol (1.04 g, 7.11 mmol) in methylene chloride (10 ml) was added. The reaction was stirred at 0° C. for 30 min and then at 25° C. for 2 h. After this time the reaction was poured into ice cold water (50 ml) and extracted with methylene chloride (2×30 ml). The combined organic layers were washed with 1.0 N sodium thiosulfate (50 ml), dried over sodium sulfate, filtered and concentrated in vacuo. Flash column chromatography (Merck Silica gel 60, 230-400 mesh, 30% ethyl acetate/hexanes to 40% ethyl acetate/hexanes) afforded 3-iodomethyl-1,1-dimethoxy-cyclobutane (1.34 g, 74%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.72-1.81 (m, 2H, CH2), 2.28-2.53 (m, 3H, CH2 and CH), 3.14 (s, 3H, OCH3), 3.16 (s, 3H, OCH3), 3.29 (d, J=7.7 Hz, 2H, ICH2).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Reactant of Route 2
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Reactant of Route 3
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Reactant of Route 4
Reactant of Route 4
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Reactant of Route 5
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Reactant of Route 6
3-(Iodomethyl)-1,1-dimethoxycyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.